molecular formula C14H7ClN2O4S B11467779 2-(4-Chlorophenyl)-4,6-dinitro-1-benzothiophene

2-(4-Chlorophenyl)-4,6-dinitro-1-benzothiophene

Cat. No.: B11467779
M. Wt: 334.7 g/mol
InChI Key: RETYKPPDLJRIBS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4,6-dinitro-1-benzothiophene: fenvalerate , belongs to the class of synthetic pyrethroid insecticides. It is widely used in agriculture and pest control due to its potent insecticidal properties. Fenvalerate is characterized by its chemical formula C25H22ClNO3 and molecular weight of 419.900 g/mol .

Preparation Methods

Synthetic Routes:: Fenvalerate can be synthesized through several routes. One common method involves the reaction of 4-chlorophenylacetic acid with 3-phenoxybenzoyl chloride . The resulting intermediate is then cyclized to form the benzothiophene ring. Subsequent nitration at the 4- and 6-positions yields the dinitro compound .

Reaction Conditions:: The synthetic process typically employs strong acids, such as sulfuric acid, for cyclization and nitration. Precise reaction conditions vary depending on the specific synthetic route.

Industrial Production:: Fenvalerate is industrially produced through efficient and scalable processes to meet agricultural demands worldwide.

Chemical Reactions Analysis

Reactions::

    Oxidation: Fenvalerate can undergo oxidation reactions, especially under environmental conditions, leading to degradation.

    Reduction: Reduction reactions may occur during metabolism in organisms.

    Substitution: The chlorine atom in the 4-position can be substituted by other groups.

Common Reagents and Conditions::

    Oxidation: Environmental factors (e.g., sunlight, oxygen).

    Reduction: Metabolic enzymes.

    Substitution: Various nucleophiles (e.g., amines, thiols).

Major Products:: The primary products of fenvalerate reactions include metabolites resulting from oxidation, reduction, or substitution.

Scientific Research Applications

Fenvalerate finds applications beyond pest control:

    Chemistry: Used as a model compound for studying pesticide metabolism.

    Biology: Investigated for its effects on non-target organisms.

    Medicine: Limited research on potential therapeutic applications.

    Industry: Formulations for crop protection.

Mechanism of Action

Fenvalerate acts as a neurotoxin, disrupting the nervous system of insects. It binds to voltage-gated sodium channels, leading to prolonged depolarization and paralysis. The compound’s mode of action is specific to insects, minimizing harm to mammals.

Comparison with Similar Compounds

Fenvalerate stands out due to its unique combination of efficacy, safety, and environmental impact. Similar compounds include other pyrethroids like cypermethrin and deltamethrin .

Properties

Molecular Formula

C14H7ClN2O4S

Molecular Weight

334.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-4,6-dinitro-1-benzothiophene

InChI

InChI=1S/C14H7ClN2O4S/c15-9-3-1-8(2-4-9)13-7-11-12(17(20)21)5-10(16(18)19)6-14(11)22-13/h1-7H

InChI Key

RETYKPPDLJRIBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3S2)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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